molecular formula C16H16N2O3 B5398258 (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one

(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one

Cat. No.: B5398258
M. Wt: 284.31 g/mol
InChI Key: LAGHDXQSBMJSTK-CLFYSBASSA-N
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Description

(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one is an organic compound that features a pyridine ring and a dimethoxyaniline moiety connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of 3,4-dimethoxyaniline with a pyridine-containing aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3,4-dimethoxyanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.

    (Z)-3-(3,4-dimethoxyanilino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a pyridine ring.

Uniqueness

The uniqueness of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one lies in its combination of a pyridine ring and a dimethoxyaniline moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-15-6-5-13(10-16(15)21-2)18-9-7-14(19)12-4-3-8-17-11-12/h3-11,18H,1-2H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGHDXQSBMJSTK-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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